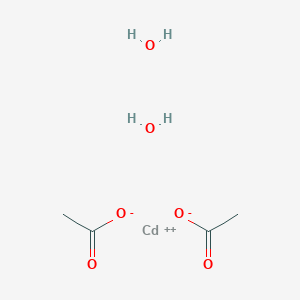

Cadmium acetate dihydrate

Vue d'ensemble

Description

L'acétate de cadmium est un composé chimique de formule Cd(O₂CCH₃)₂(H₂O)₂. Il est disponible sous forme anhydre et dihydratée, toutes deux étant blanches ou incolores. La forme dihydratée a été vérifiée par cristallographie aux rayons X . L'acétate de cadmium est principalement utilisé dans la synthèse d'autres composés du cadmium et a des applications dans divers domaines scientifiques.

Méthodes De Préparation

L'acétate de cadmium peut être synthétisé par plusieurs méthodes :

- L'oxyde de cadmium réagit avec l'acide acétique et l'eau pour former l'acétate de cadmium dihydraté :

Réaction avec l'acide acétique : CdO+2CH₃CO₂H+H₂O→Cd(O₂CCH₃)₂(H₂O)₂

Réaction avec l'anhydride acétique : Le nitrate de cadmium réagit avec l'anhydride acétique pour produire de l'acétate de cadmium.

Les méthodes de production industrielle impliquent souvent ces réactions dans des conditions contrôlées pour assurer une grande pureté et un rendement élevé.

Analyse Des Réactions Chimiques

L'acétate de cadmium subit diverses réactions chimiques :

Oxydation : L'acétate de cadmium peut être oxydé pour former de l'oxyde de cadmium.

Réduction : Il peut être réduit en cadmium élémentaire.

Substitution : L'acétate de cadmium réagit avec le séléniure de tri-octylphosphine pour former du séléniure de cadmium, un matériau semi-conducteur.

Formation de complexes : L'acétate de cadmium forme des complexes avec des ligands tels que l'ammoniac, conduisant à des composés tels que [Cd(NH₃)₄]²⁺.

Les réactifs courants utilisés dans ces réactions comprennent l'acide acétique, l'anhydride acétique et le séléniure de tri-octylphosphine. Les principaux produits formés comprennent l'oxyde de cadmium, le séléniure de cadmium et divers complexes de cadmium.

4. Applications de la Recherche Scientifique

L'acétate de cadmium a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'Action

L'acétate de cadmium exerce ses effets principalement par son interaction avec les protéines et les enzymes cellulaires. Les ions cadmium peuvent se lier à la métallothionéine dans le foie et les reins, ce qui conduit à une néphrotoxicité. Le cadmium inhibe également les enzymes de réparation de l'ADN, ce qui contribue à ses effets cancérigènes . Les cibles moléculaires comprennent la métallothionéine et diverses protéines de réparation de l'ADN.

Applications De Recherche Scientifique

Cadmium acetate has several applications in scientific research:

Mécanisme D'action

Cadmium acetate exerts its effects primarily through its interaction with cellular proteins and enzymes. Cadmium ions can bind to metallothionein in the liver and kidneys, leading to nephrotoxicity. Cadmium also inhibits DNA repair enzymes, contributing to its carcinogenic effects . The molecular targets include metallothionein and various DNA repair proteins.

Comparaison Avec Des Composés Similaires

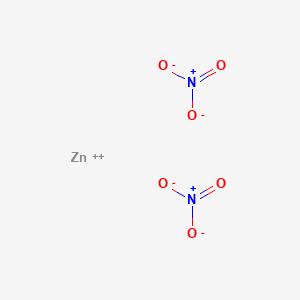

L'acétate de cadmium peut être comparé à d'autres composés du cadmium tels que :

- Chlorure de cadmium (CdCl₂)

- Sulfure de cadmium (CdS)

- Oxyde de cadmium (CdO)

- Nitrate de cadmium (Cd(NO₃)₂)

L'acétate de cadmium est unique en sa capacité à former des complexes avec des ligands organiques et son utilisation comme précurseur pour les matériaux semi-conducteurs. Contrairement au chlorure de cadmium et au nitrate de cadmium, l'acétate de cadmium est moins soluble dans l'eau, ce qui peut être avantageux dans certaines applications .

Propriétés

Numéro CAS |

5743-04-4 |

|---|---|

Formule moléculaire |

C2H6CdO3 |

Poids moléculaire |

190.48 g/mol |

Nom IUPAC |

acetic acid;cadmium;hydrate |

InChI |

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Clé InChI |

DJEVLLXYYDXCCO-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2] |

SMILES canonique |

CC(=O)O.O.[Cd] |

Color/Form |

Colorless crystals Monoclinic, colorless crystals |

Densité |

2.34 at 68 °F (USCG, 1999) - Denser than water; will sink 2.34 g/cu cm Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/ 2.34 g/cm³ |

melting_point |

255 °C |

Description physique |

Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999) Colorless solid; [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Numéros CAS associés |

22429-86-3 (trihydrate) 5743-04-4 (dihydrate) 543-90-8 (Parent) |

Solubilité |

Soluble in water, ethanol Solubility in water: very good |

Synonymes |

cadmium acetate cadmium acetate, dihydrate cadmium acetate, trihydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cadmium acetate dihydrate?

A1: The molecular formula of this compound is Cd(CH3COO)2·2H2O, and its molecular weight is 266.52 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , ], Raman spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and X-ray photoelectron spectroscopy (XPS) [] to characterize this compound and its derivatives.

Q3: What is the thermal stability of this compound?

A3: Thermogravimetric analysis (TGA) reveals that this compound remains stable up to approximately 650 °C. [, ]

Q4: How does the choice of solvent affect the synthesis of this compound-based nanomaterials?

A4: Solvents play a crucial role in controlling the size and morphology of nanomaterials. For instance, using a mixture of ethylene glycol and water as a solvent during the solvothermal synthesis of cadmium selenide nanoparticles enables precise size control. []

Q5: How is this compound used in the synthesis of nanomaterials?

A5: this compound serves as a common cadmium source in various nanomaterial syntheses. For example, it's used to create cadmium sulfide (CdS) nanoparticles [, , , , , , , , ] and cadmium selenide (CdSe) quantum dots [, , , , , , ] with controlled size and optical properties.

Q6: How is computational chemistry employed in studying this compound?

A6: Researchers utilize computational methods, including density functional theory (DFT) calculations, to predict properties like chemical shifts in cadmium complexes, including this compound. [] These calculations provide insights into the electronic structure and reactivity of the compound.

Q7: What are the known toxicological effects of cadmium?

A7: Cadmium exposure can have detrimental effects on various organs. Studies indicate that cadmium can negatively impact liver function by affecting microsomal hemoproteins and heme oxygenase. [] Additionally, cadmium exposure raises concerns about potential toxicity to the reproductive system. []

Q8: What types of nanomaterials can be synthesized using this compound?

A8: this compound is a versatile precursor for synthesizing a variety of nanomaterials, including:

- Quantum dots: Cadmium selenide (CdSe) quantum dots with tunable bandgaps and photoluminescence properties can be synthesized using this compound. [, , , , , ]

- Nanoparticles: Cadmium sulfide (CdS) nanoparticles with controlled size and morphology are produced using this compound as a cadmium source. [, , , , , , , , ]

- Nanorods: Cadmium sulfide (CdS) nanorods with a preferential growth direction can be synthesized through pyrolysis using this compound and sulfur powder. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)